molecular formula C7H9N2O3P B13762512 2-(1H-Imidazol-1-yl)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 57648-76-7

2-(1H-Imidazol-1-yl)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Cat. No.: B13762512
CAS No.: 57648-76-7
M. Wt: 200.13 g/mol
InChI Key: XTSDWAKWBYCFFE-UHFFFAOYSA-N
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Description

N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phosphoryl group attached to the imidazole ring through a dimethylethenylenedioxy linkage. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions and cycloaddition reactions. For instance, the [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines catalyzed by zinc chloride provides multisubstituted imidazoles under mild conditions . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, zinc chloride for cycloaddition, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It can also interact with cellular membranes, altering their permeability and affecting cellular processes . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is unique due to its specific phosphoryl group attachment, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields .

Properties

CAS No.

57648-76-7

Molecular Formula

C7H9N2O3P

Molecular Weight

200.13 g/mol

IUPAC Name

2-imidazol-1-yl-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C7H9N2O3P/c1-6-7(2)12-13(10,11-6)9-4-3-8-5-9/h3-5H,1-2H3

InChI Key

XTSDWAKWBYCFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(O1)N2C=CN=C2)C

Origin of Product

United States

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